molecular formula C11H15NO4S B3284821 5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid CAS No. 791626-82-9

5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid

Cat. No.: B3284821
CAS No.: 791626-82-9
M. Wt: 257.31
InChI Key: INULFTFZYPUZPR-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid is a thiophene derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis and pharmaceuticals due to their unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylthiophene-2-carboxylic acid.

  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: 3-methylthiophene-2-sulfoxide or 3-methylthiophene-2-sulfone.

  • Reduction: 3-methylthiophene-2-methanol or 3-methylthiophene-2-aldehyde.

  • Substitution: Free amino group after Boc removal.

Mechanism of Action

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions .

Mode of Action

The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process. Once the desired peptide chain is formed, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields .

Result of Action

The primary result of the action of this compound is the formation of peptides. The Boc group protects the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . Once the peptide chain is formed, the Boc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc deprotection process is typically carried out under acidic conditions . Additionally, the solubility of the compound in different solvents can affect its reactivity. It has been reported that Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study the biological activity of thiophene derivatives, which are known for their antimicrobial and anticancer properties. Medicine: Thiophene derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents. Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.

Comparison with Similar Compounds

  • 3-Methylthiophene-2-carboxylic acid: Lacks the Boc protecting group.

  • 5-Amino-3-methylthiophene-2-carboxylic acid: Similar structure but without the Boc group.

  • 5-(Boc-amino)-2-thiophenecarboxylic acid: Similar structure but with a different position of the Boc group.

Uniqueness: The presence of the Boc group in this compound provides stability and protection to the amino group, making it more suitable for certain synthetic applications compared to similar compounds without this protecting group.

Properties

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-6-5-7(17-8(6)9(13)14)12-10(15)16-11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULFTFZYPUZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound (1.81 g, 6.68 mmol) obtained in Example 30b was dissolved in methanol (27 mL), a 1 N aqueous sodium hydroxide solution (26.7 mL, 26.7 mmol) was added, and the mixture was stirred at 50° C. for 19.5 hours. A 1 N aqueous sodium hydroxide solution (26.7 mL, 26.7 mmol) was added to the reaction mixture, and the mixture was stirred at 50° C. for 24 hours. Methanol was evaporated under reduced pressure, water and ethyl acetate were added to the resulting residue, and the mixture was extracted with water (×2). The resulting aqueous layer was adjusted to pH 1 with 1 N hydrochloric acid, the mixture was extracted with ethyl acetate (×2), and then the organic layer was washed with saturated sodium chloride solution. The organic layer was dried with anhydrous sodium sulfate, the solvent was evaporated under reduced pressure, and moisture was removed from the resulting residue azeotropically with toluene (×2) to give the title compound (1.23 g; yield, 62%) as a white solid.
Name
compound
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
Reactant of Route 2
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5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
Reactant of Route 3
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5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
Reactant of Route 4
5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
Reactant of Route 5
5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid

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